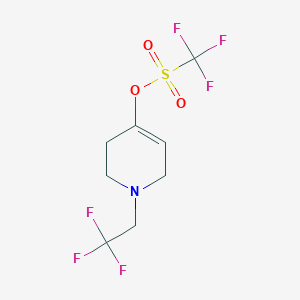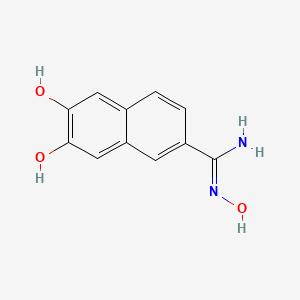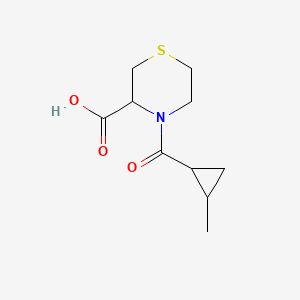![molecular formula C18H14N2O B14801137 4-{[(E)-naphthalen-2-ylmethylidene]amino}benzamide](/img/structure/B14801137.png)
4-{[(E)-naphthalen-2-ylmethylidene]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-naphthylmethylene)amino]benzamide is an organic compound with the molecular formula C18H14N2O It is characterized by the presence of a naphthylmethylene group attached to an amino group, which is further connected to a benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-naphthylmethylene)amino]benzamide typically involves the condensation reaction between 2-naphthaldehyde and 4-aminobenzamide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, which is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for 4-[(2-naphthylmethylene)amino]benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and purification techniques, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(2-naphthylmethylene)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Naphthoquinone derivatives.
Reduction: 2-naphthaldehyde and 4-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(2-naphthylmethylene)amino]benzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It may find applications in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 4-[(2-naphthylmethylene)amino]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. This interaction is facilitated by the Schiff base structure, which allows for the formation of stable complexes with metal ions and other biomolecules. The exact pathways and targets are still under investigation, but its ability to modulate biological processes makes it a compound of interest in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
- 4-[(2-naphthylmethylene)amino]benzoic acid
- 4-[(2-naphthylmethylene)amino]benzylamine
- 4-[(2-naphthylmethylene)amino]benzyl alcohol
Comparison: 4-[(2-naphthylmethylene)amino]benzamide is unique due to its specific benzamide structure, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity due to the presence of the amide group, which can participate in hydrogen bonding and other interactions.
Eigenschaften
Molekularformel |
C18H14N2O |
|---|---|
Molekulargewicht |
274.3 g/mol |
IUPAC-Name |
4-(naphthalen-2-ylmethylideneamino)benzamide |
InChI |
InChI=1S/C18H14N2O/c19-18(21)15-7-9-17(10-8-15)20-12-13-5-6-14-3-1-2-4-16(14)11-13/h1-12H,(H2,19,21) |
InChI-Schlüssel |
SYRVRSNUFSPMOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C=NC3=CC=C(C=C3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[[3-[(1S)-1-hydroxyethyl]phenyl]methyl]carbamate](/img/structure/B14801064.png)
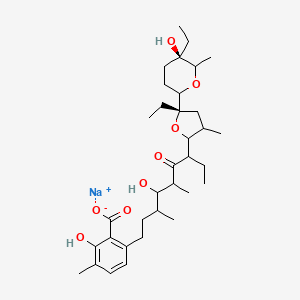

![N-[3-(3-Chloro-phenylcarbamoyl)-phenyl]-succinamic acid methyl ester](/img/structure/B14801081.png)
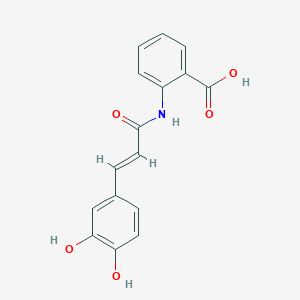
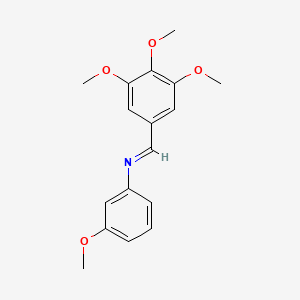
![1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]-N-(1-phenylethyl)ethanamine](/img/structure/B14801101.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-4-ethoxybenzohydrazide](/img/structure/B14801102.png)

![4-ethoxy-N-[(E)-(2-methylphenyl)methylidene]aniline](/img/structure/B14801113.png)
![(2R,3S,4R)-Tetrahydro-2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)-3,4-furandiol; Vladinol A](/img/structure/B14801116.png)
